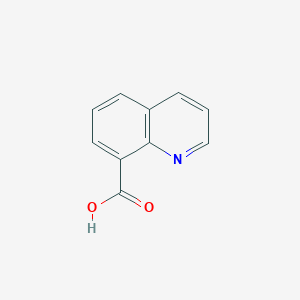

8-Quinolinecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDZFPUVLYEQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235334 | |

| Record name | 8-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-59-9 | |

| Record name | 8-Quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-QUINOLINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XW75TFD94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 8-Quinolinecarboxylic Acid from Quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 8-quinolinecarboxylic acid, a valuable building block in medicinal chemistry and materials science, starting from quinoline. The synthesis is presented as a two-step process involving the formation of an 8-methylquinoline intermediate, followed by its oxidation. This document details the experimental protocols, summarizes quantitative data, and provides visual representations of the synthetic pathway and experimental workflows.

Introduction

Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The functionalization of the quinoline ring is a key strategy for the development of novel therapeutic agents. This compound, in particular, serves as a crucial intermediate for the synthesis of various biologically active molecules. This guide outlines a practical and accessible synthetic approach for its preparation from readily available quinoline.

Overall Synthetic Pathway

The synthesis of this compound from quinoline is most effectively achieved through a two-step sequence. Direct carboxylation of quinoline at the C8 position is challenging. A more reliable method involves the introduction of a methyl group at the C8 position, followed by oxidation to the desired carboxylic acid.

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 8-Methylquinoline via Skraup Reaction

The initial step involves the synthesis of 8-methylquinoline from o-toluidine using the Skraup reaction. This classic method utilizes glycerol in the presence of a strong acid and an oxidizing agent to construct the quinoline ring system.

Experimental Protocol

Materials:

-

o-Toluidine

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or another suitable oxidizing agent like arsenic acid)

-

Ferrous sulfate (optional, to moderate the reaction)

-

Sodium hydroxide solution (for work-up)

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

In a large flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to o-toluidine while cooling in an ice bath.

-

Add ferrous sulfate (if used) to the mixture.

-

Slowly add glycerol to the reaction mixture with constant stirring.

-

Add the oxidizing agent (e.g., nitrobenzene).

-

Heat the reaction mixture cautiously. The reaction is exothermic and can be vigorous. Maintain a gentle reflux for several hours.

-

After the reaction is complete, cool the mixture and carefully pour it into a large volume of water.

-

Neutralize the acidic solution with a sodium hydroxide solution until it is strongly alkaline.

-

Perform a steam distillation to isolate the crude 8-methylquinoline.

-

Extract the distillate with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | o-Toluidine | [1][2] |

| Key Reagents | Glycerol, H₂SO₄, Oxidizing Agent | [2][3] |

| Reaction Temperature | Reflux | [4] |

| Reaction Time | Several hours | [4] |

| Yield | Up to 90% (optimized) | [1] |

Experimental Workflow

Caption: Workflow for the Skraup synthesis of 8-methylquinoline.

Step 2: Oxidation of 8-Methylquinoline to this compound

The second step involves the oxidation of the methyl group of 8-methylquinoline to a carboxylic acid. While various oxidizing agents can be employed, potassium permanganate (KMnO₄) is a powerful and effective choice for this transformation.[5]

Experimental Protocol

Materials:

-

8-Methylquinoline

-

Potassium Permanganate (KMnO₄)

-

Water

-

Sodium hydroxide (optional, for basic conditions)

-

Sulfuric acid or Hydrochloric acid (for acidification)

-

Sodium bisulfite (for quenching excess KMnO₄)

Procedure:

-

Dissolve 8-methylquinoline in water, potentially with the aid of a co-solvent or by preparing a salt with an acid. Alternatively, the reaction can be run under basic conditions by dissolving it in an aqueous sodium hydroxide solution.

-

Slowly add a solution of potassium permanganate in water to the 8-methylquinoline solution. The reaction is exothermic, and the temperature should be controlled.

-

Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

-

Cool the reaction mixture and quench any excess potassium permanganate by the dropwise addition of a sodium bisulfite solution until the purple color is discharged.

-

Filter the hot solution to remove the manganese dioxide precipitate.

-

Cool the filtrate and acidify it with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to a pH of approximately 3-4.

-

The this compound will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 8-Methylquinoline | [6] |

| Key Reagents | Potassium Permanganate | [5][6] |

| Solvent | Water (acidic or basic) | [6] |

| Reaction Temperature | Reflux | [6] |

| Reaction Time | Several hours | [6] |

| Yield | Variable, can be optimized | [6] |

Experimental Workflow

Caption: Workflow for the oxidation of 8-methylquinoline.

Conclusion

The synthesis of this compound from quinoline can be effectively accomplished through a two-step process involving the Skraup synthesis of 8-methylquinoline followed by its oxidation. While the Skraup reaction can be vigorous, it provides a direct route to the necessary intermediate in good yields under optimized conditions.[1] The subsequent oxidation using a strong oxidizing agent like potassium permanganate offers a reliable method to obtain the final product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development to synthesize this important chemical building block. Careful optimization of reaction conditions, particularly for the oxidation step, may be necessary to maximize yields.

References

- 1. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 8-Quinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 8-quinolinecarboxylic acid, a crucial scaffold in medicinal chemistry and materials science. The document details reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data to facilitate the selection and implementation of the most suitable synthetic strategy.

Core Synthetic Strategies

The synthesis of this compound can be primarily achieved through three distinct and effective methodologies:

-

The Doebner-von Miller Reaction: A classic method for quinoline synthesis, adaptable for the formation of this compound derivatives.

-

Oxidation of 8-Methylquinoline: A direct approach involving the conversion of the methyl group at the 8-position to a carboxylic acid.

-

Directed Ortho-Metalation and Carbonation: A modern and highly regioselective method involving the lithiation of quinoline followed by quenching with carbon dioxide.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] For the synthesis of an this compound derivative, anthranilic acid (2-aminobenzoic acid) serves as the aniline component. The reaction with an α,β-unsaturated aldehyde, such as crotonaldehyde, leads to the formation of a substituted this compound. While the direct synthesis of the unsubstituted this compound via this method is not commonly reported, the synthesis of 2-methyl-8-quinolinecarboxylic acid is well-documented and provides a foundational protocol.

Reaction Mechanism

The reaction proceeds through a series of steps, including a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to form the aromatic quinoline ring.

Experimental Protocol: Synthesis of 2-Methyl-8-quinolinecarboxylic Acid

This protocol is adapted from the synthesis of 2-alkyl-8-quinolinecarboxylic acids.

Materials:

-

Anthranilic acid

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid

-

Toluene

-

Phase Transfer Catalyst (e.g., triethylbenzylammonium chloride)

-

Oxidizing agent (e.g., m-nitrobenzenesulfonic acid, though often air oxidation is sufficient)

Procedure:

-

To a stirred mixture of anthranilic acid in a two-phase system of concentrated hydrochloric acid and toluene, add a catalytic amount of a phase transfer catalyst.

-

Heat the mixture to 80-90 °C.

-

Slowly add crotonaldehyde to the reaction mixture.

-

If required, an oxidizing agent can be added to facilitate the final aromatization step.

-

Maintain the reaction at 80-90 °C for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Quantitative Data

| Parameter | Value | Reference |

| Yield | Moderate to Good | |

| Reaction Time | Several hours | |

| Temperature | 80-90 °C |

Oxidation of 8-Methylquinoline

The oxidation of the methyl group of 8-methylquinoline is a direct and atom-economical route to this compound. This transformation can be achieved using strong oxidizing agents, with potassium permanganate (KMnO₄) being a common and effective choice.[3] The reaction proceeds by converting the benzylic methyl group into a carboxylic acid.

Reaction Mechanism

The oxidation mechanism with KMnO₄ is complex and involves radical intermediates. The benzylic C-H bond is the initial site of attack, leading to a series of oxidative steps that ultimately form the carboxylate, which is then protonated upon workup to yield the carboxylic acid.

Experimental Protocol

Materials:

-

8-Methylquinoline

-

Potassium permanganate (KMnO₄)

-

Water

-

Sulfuric acid (for workup)

-

Sodium bisulfite (for quenching excess KMnO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 8-methylquinoline in water.

-

Heat the mixture to reflux.

-

Slowly and portion-wise, add potassium permanganate to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.

-

After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench any excess KMnO₄ by the slow addition of sodium bisulfite until the purple color is discharged and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Filter the hot solution to remove the MnO₂.

-

Acidify the filtrate with dilute sulfuric acid to precipitate the this compound.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Can be high, depending on conditions | [4] |

| Reaction Time | Several hours | [4] |

| Temperature | Reflux | [4] |

Directed Ortho-Metalation and Carbonation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of quinoline, the nitrogen atom can direct a strong base, typically an organolithium reagent, to deprotonate the C8 position. The resulting 8-quinolinyllithium can then be trapped with an electrophile, such as carbon dioxide (in the form of dry ice), to install a carboxylic acid group.

Reaction Mechanism

The reaction begins with the coordination of the organolithium reagent to the quinoline nitrogen, which facilitates the deprotonation at the adjacent C8 position. The resulting organolithium intermediate is a strong nucleophile that readily attacks carbon dioxide. A subsequent acidic workup protonates the carboxylate to yield the final product.

Experimental Protocol

Materials:

-

Quinoline

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (for workup)

-

Diethyl ether

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Add a solution of freshly distilled quinoline in anhydrous THF to the flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the resulting deep red to brown solution at -78 °C for 1-2 hours.

-

In a separate beaker, crush a sufficient amount of dry ice.

-

Carefully and quickly, pour the organolithium solution onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Generally good to excellent | |

| Reaction Time | 2-4 hours | |

| Temperature | -78 °C to room temperature |

Summary of Synthetic Routes

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Doebner-von Miller | Anthranilic acid, α,β-unsaturated carbonyl | Acid catalyst, Oxidizing agent | Utilizes readily available starting materials, classic and well-understood reaction. | May produce substituted derivatives, yields can be variable, harsh reaction conditions. |

| Oxidation | 8-Methylquinoline | Strong oxidizing agent (e.g., KMnO₄) | Direct conversion, potentially high-yielding. | Requires the synthesis of 8-methylquinoline, can be difficult to control over-oxidation, waste from oxidizing agent. |

| DoM and Carbonation | Quinoline | Organolithium reagent, Dry ice | Highly regioselective, generally good yields, mild reaction conditions for the carbonation step. | Requires anhydrous and inert conditions, use of pyrophoric organolithium reagents. |

This guide provides a detailed overview of the primary synthetic pathways to this compound. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the equipment and expertise available in the laboratory. For high regioselectivity and good yields, the directed ortho-metalation and carbonation route is often preferred in modern synthetic chemistry. For a more classical and direct approach from a substituted precursor, the oxidation of 8-methylquinoline is a viable option. The Doebner-von Miller reaction remains a fundamental method for accessing the quinoline core, particularly for substituted analogues.

References

An In-depth Technical Guide to the Synthesis of 8-Quinolinecarboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. Among the diverse range of quinoline-based compounds, 8-quinolinecarboxylic acid and its derivatives have garnered significant interest due to their unique chemical properties and potential as modulators of key biological targets. This technical guide provides a comprehensive overview of the principal synthetic methodologies for accessing this compound and its analogs, detailed experimental protocols, and a summary of their biological significance, with a focus on their applications in drug discovery and development.

Core Synthetic Strategies

The construction of the quinoline ring system can be achieved through several classic and modern synthetic reactions. The choice of method often depends on the desired substitution pattern on both the benzenoid and pyridinoid rings of the quinoline nucleus. Key strategies for the synthesis of this compound and its derivatives include the Doebner-von Miller reaction, Skraup synthesis, Gould-Jacobs reaction, Friedländer synthesis, Combes synthesis, and Pfitzinger reaction.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[1] An improved version of this reaction utilizes anthranilic acid and crotonaldehyde in a two-phase system to produce 2-methyl-8-quinolinecarboxylic acid.[2]

Skraup Synthesis

The Skraup synthesis is a classic and robust method for quinoline synthesis, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][4] This exothermic reaction requires careful temperature control.[5] For the synthesis of quinoline-8-carboxylic acid, 2-aminobenzoic acid can be used as the starting aromatic amine.

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline derivatives, which can be further modified. The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[6][7] Subsequent hydrolysis and decarboxylation can yield the desired quinolinol.[8]

Friedländer Synthesis

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10] This reaction can be catalyzed by either acids or bases.[10][11] A modification of this process involves the in situ reduction of 2-nitrobenzaldehydes in the presence of an active methylene compound.[12]

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aromatic amine with a β-diketone to form a 2,4-disubstituted quinoline.[13][14] The reaction proceeds through an enamine intermediate which then cyclizes.[13]

Pfitzinger Reaction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a valuable method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base.[15][16][17] The reaction proceeds via the ring-opening of isatin to form an isatinic acid intermediate.[18][19]

Data Presentation: Synthesis and Characterization of this compound Derivatives

The following tables summarize quantitative data for the synthesis of various this compound derivatives using the aforementioned methods.

| Derivative | Synthetic Method | Starting Materials | Yield (%) | Melting Point (°C) | References |

| 2-Methyl-8-quinolinecarboxylic acid | Doebner-von Miller | Anthranilic acid, Crotonaldehyde | Good | - | [2] |

| Quinoline-8-carboxylic acid | Skraup | 2-Aminobenzoic acid, Glycerol | - | 183-185 | [20] |

| 4-Hydroxy-8-methylquinoline-3-carboxylic acid | Gould-Jacobs | 2-Methylaniline, Diethyl ethoxymethylenemalonate | 50 | - | [17] |

| 2-Aryl-8-quinolinecarboxylic acid | Friedländer | 2-Amino-3-formylbenzoic acid, Aryl methyl ketone | High | - | [21] |

| 2,4-Dimethyl-8-quinolinecarboxylic acid | Combes | 2-Aminobenzoic acid, Acetylacetone | - | - | [13] |

| Quinoline-4,8-dicarboxylic acid | Pfitzinger | Isatin-7-carboxylic acid, Pyruvic acid | - | - | [18] |

| 2-Phenylquinoline-4-carboxylic acid | Pfitzinger | Isatin, Acetophenone | - | 214-216 | [22] |

Table 1: Summary of Synthetic Yields and Melting Points.

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | IR (cm⁻¹) | References |

| 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives | - | 76.2, 123.0, 124.8, 125.0, 125.3, 125.6, 125.7, 126.0, 127.5, 128.3, 130.5, 133.1, 142.0, 142.5, 145.7, 149.3, 150.3, 151.0, 159.4, 166.6 | 353.0895, 421.0115, 465.0013, 552.9003, 403.1051, 471.0274, 558.9261 | - | [16][23] |

| Substituted Quinoline-2-carboxamides | 8.60 (d, J = 8.0 Hz) | - | - | 3339, 3052, 2925, 2852, 1676, 1589, 1556, 1525, 1501, 1434, 1418, 1205, 1119, 903, 841, 770, 747, 686, 666 | [20] |

| Indophenazino fused quinoline-4-carboxylic acid derivatives | - | - | - | - | [1][24] |

| 4-Hydroxy-3-ethoxycarbonylquinoline | - | - | - | - | [8] |

Table 2: Spectroscopic and Analytical Data for Selected Derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Pfitzinger Reaction[22]

-

Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Continue stirring at room temperature for 30-45 minutes, during which the color of the mixture will typically change from orange to pale yellow, indicating the formation of the potassium isatinate intermediate.

-

Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of Quinoline via Skraup Synthesis[20]

-

Reaction Setup: In a large round-bottom flask fitted with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling and swirling.

-

Addition of Reagents: To the aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate, followed by nitrobenzene.

-

Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heat source and allow the reaction to proceed. If the reaction becomes too vigorous, cool the flask with a wet towel. Once the initial vigorous reaction subsides, continue to heat the mixture for several hours.

-

Workup: Allow the reaction mixture to cool and then dilute with water. Remove any unreacted nitrobenzene by steam distillation.

-

Isolation: Make the residue strongly alkaline with concentrated sodium hydroxide solution and steam distill again to isolate the quinoline.

-

Purification: The crude quinoline can be purified by fractional distillation.

Protocol 3: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate[25]

-

Reactant Mixture: In a microwave-safe vial, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 250 °C) and hold for the specified time (e.g., 5-15 minutes).

-

Isolation: After the reaction is complete, cool the vial to room temperature to allow the product to precipitate.

-

Purification: Filter the solid product and wash it with a cold solvent such as acetonitrile. Dry the product under vacuum.

Biological Significance and Signaling Pathways

Derivatives of this compound have shown significant promise as therapeutic agents, particularly in the field of oncology. Their mechanisms of action often involve the inhibition of key enzymes involved in DNA repair and replication, such as Poly(ADP-ribose) polymerase (PARP) and topoisomerases.

PARP Inhibition

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[18] In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination (HR), a major double-strand break (DSB) repair pathway, the inhibition of PARP leads to synthetic lethality.[25] Unrepaired SSBs accumulate and are converted to DSBs during DNA replication. In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[6]

Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination by introducing transient breaks in the DNA backbone.[21] Quinolone antibiotics, a well-known class of drugs, target bacterial DNA gyrase and topoisomerase IV.[26][27] Similarly, certain this compound derivatives have been shown to inhibit human topoisomerases I and II, leading to the accumulation of DNA breaks and subsequent apoptosis in cancer cells.[28]

Experimental and Logical Workflows

The development of novel this compound derivatives as therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation and lead optimization.

General Synthesis Workflow

The synthesis of a target this compound derivative typically involves the selection of an appropriate synthetic strategy based on the desired substitution pattern, followed by reaction execution, product isolation, and purification.

High-Throughput Screening Workflow for Enzyme Inhibitors

For the discovery of potent enzyme inhibitors from a library of this compound derivatives, a high-throughput screening (HTS) workflow is often employed. This allows for the rapid evaluation of a large number of compounds to identify promising "hits."[15]

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds for drug discovery. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide array of analogs with diverse substitution patterns. The demonstrated ability of these compounds to target fundamental cellular processes, such as DNA repair and replication, underscores their potential as anticancer agents and modulators of other disease-related pathways. The provided experimental protocols and workflows serve as a practical resource for researchers engaged in the synthesis, screening, and development of novel quinoline-based therapeutics. Continued exploration of the chemical space around the this compound scaffold is warranted to unlock its full therapeutic potential.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 15. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 27. Levofloxacin - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

A Spectroscopic Guide to 8-Quinolinecarboxylic Acid: Characterization for Advanced Research and Development

Abstract

8-Quinolinecarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a crucial building block in the synthesis of novel pharmaceutical agents and functional materials.[1][2] Its utility in forming coordination complexes and its application in the development of catalysts and agrochemicals underscore the necessity for precise analytical characterization.[1][3] This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data for easy reference, and workflow visualizations to facilitate a deeper understanding of its structural and electronic properties.

Introduction

This compound (C₁₀H₇NO₂), with a molecular weight of 173.17 g/mol , consists of a quinoline ring system substituted with a carboxylic acid group at the 8-position.[4] The arrangement of the aromatic rings and the acidic functional group dictates its chemical reactivity, biological activity, and photophysical properties. Accurate structural elucidation and purity assessment are paramount for its application in any field. Spectroscopic methods provide a non-destructive and highly informative means to achieve this, each offering unique insights into the molecule's atomic and electronic framework. This guide synthesizes data from various sources to present a holistic analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide unambiguous evidence of its structure.

Data Presentation: ¹H and ¹³C NMR

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. The proton of the carboxylic acid group is typically observed as a broad singlet at a high chemical shift (10-13 ppm) due to hydrogen bonding.[5] The aromatic protons of the quinoline ring system appear in the range of 7.0 to 9.0 ppm.[6]

Table 1: Predicted and Experimental ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | 9.0 - 9.2 | dd |

| H3 | 7.5 - 7.7 | dd |

| H4 | 8.2 - 8.4 | dd |

| H5 | 7.8 - 8.0 | d |

| H6 | 7.6 - 7.8 | t |

| H7 | 8.1 - 8.3 | d |

| COOH | 10.0 - 13.0 | br s |

Note: Predicted values are based on typical ranges for quinoline derivatives. Actual shifts can vary with solvent and concentration.[6][7] Data sourced from publicly available spectral databases.[4]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~150 |

| C3 | ~122 |

| C4 | ~137 |

| C4a | ~129 |

| C5 | ~128 |

| C6 | ~127 |

| C7 | ~135 |

| C8 | ~130 |

| C8a | ~148 |

| COOH | ~168 |

Note: Saturated aliphatic acids typically appear around 185 δ, while aromatic acids are upfield near 165 δ.[8] Data sourced from publicly available spectral databases.[4]

Experimental Protocol: NMR Analysis

The following protocol outlines a general procedure for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis (20-50 mg for ¹³C NMR).

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean vial. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize polar compounds and allows for the observation of the exchangeable carboxylic acid proton.

-

Transfer: Using a pipette with a filter plug (e.g., cotton or glass wool), transfer the solution into a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.[6] Before data acquisition, lock the spectrometer's magnetic field on the deuterium signal of the solvent and optimize the field homogeneity through shimming to ensure sharp, symmetrical peaks.[6]

-

¹H NMR Acquisition: A standard single-pulse experiment is generally used. Key parameters to consider include spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.[6]

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time are required compared to ¹H NMR.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: Key IR Absorptions

For this compound, the most characteristic IR bands are associated with the carboxylic acid group. The O-H stretch appears as a very broad band, often overlapping with C-H stretching frequencies, a result of strong hydrogen-bonded dimers.[9][10] The C=O stretch is a strong, sharp band.[8] Conjugation with the quinoline ring system lowers the C=O stretching frequency.[11][12]

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity/Shape |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| C=O Stretch (Carbonyl) | 1690 - 1725 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1210 - 1320 | Medium |

| O-H Bend | 910 - 950 | Medium, Broad |

Data compiled from general spectroscopic principles for aromatic carboxylic acids.[8][9][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a common and convenient method for analyzing solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of powdered this compound directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-systems, such as the quinoline ring in this compound.

Data Presentation: UV-Vis Absorption Maxima

Aromatic compounds like quinoline exhibit multiple absorption bands corresponding to π→π* transitions.[13] The carboxylic acid group itself has a weak n→π* transition around 200-215 nm, which is often masked by the stronger absorptions of the aromatic system.[11][12]

Table 4: UV-Vis Spectral Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Transition Type |

|---|---|---|---|

| 219 nm | 31900 M⁻¹cm⁻¹ | Ethanol | π→π* |

Data sourced from the PhotochemCAD database.[14]

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-grade solvent that does not absorb in the analytical region (typically >200 nm). Ethanol or methanol are common choices.[14]

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration by accurately weighing the solid and dissolving it in a precise volume of the chosen solvent.

-

Sample Dilution: Dilute the stock solution to prepare a sample with an absorbance in the optimal range of the spectrophotometer (generally 0.1 to 1.0 AU).

-

Spectrometer Calibration: Use a cuvette filled with the pure solvent to zero the instrument (record a baseline).

-

Data Acquisition: Fill a clean quartz cuvette with the sample solution and place it in the spectrophotometer. Scan the desired wavelength range (e.g., 200-400 nm) to record the absorption spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through fragmentation analysis.

Data Presentation: Mass Spectral Fragments

Under electron ionization (EI), the molecular ion ([M]⁺•) is typically observed. Common fragmentation pathways for aromatic carboxylic acids involve the loss of the carboxyl group as either a COOH radical (M-45) or a CO₂ molecule (M-44).[15]

Table 5: Key Fragment Ions for this compound in GC-MS

| m/z | Proposed Fragment | Description |

|---|---|---|

| 173 | [C₁₀H₇NO₂]⁺• | Molecular Ion (M⁺•) |

| 129 | [C₉H₇N]⁺• | Loss of CO₂ |

| 128 | [C₉H₆N]⁺ | Loss of COOH |

| 102 | [C₈H₆]⁺• | Loss of HCN from the [M-CO₂]⁺• fragment |

Data sourced from the NIST Mass Spectrometry Data Center via PubChem.[4]

Experimental Protocol: Mass Spectrometry Analysis

The following describes a general procedure for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization may be required to increase volatility, though it is often analyzed directly.

-

GC-MS System Setup:

-

Injector: Set the injector port to a temperature sufficient to volatilize the sample without decomposition (e.g., 250 °C).

-

GC Column: Use a suitable capillary column (e.g., a nonpolar DB-5ms).

-

Oven Program: Implement a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 100 °C, ramp to 280 °C).

-

MS Interface: Maintain the transfer line at a high temperature (e.g., 280 °C) to prevent condensation.

-

-

Ionization: Utilize a standard electron ionization (EI) source, typically operating at 70 eV.

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution. Acquire mass spectra over a relevant m/z range (e.g., 50-300 amu).

Visualized Workflows and Relationships

To clarify the analytical process and the interplay between different spectroscopic techniques, the following diagrams are provided.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic methods and the structural data they provide.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, UV-Vis, and Mass Spectrometry provides a detailed and robust characterization of its molecular structure. Each technique offers complementary information, from the atomic connectivity and functional groups identified by NMR and IR, to the electronic properties revealed by UV-Vis, and the definitive molecular weight and fragmentation patterns provided by MS. The data and protocols presented in this guide serve as a foundational resource for scientists engaged in the research and development of novel compounds derived from this versatile chemical scaffold, ensuring accuracy and reproducibility in their analytical endeavors.

References

- 1. 8-キノリンカルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. Quinoline-8-carboxylic acid | CAS#:86-59-9 | Chemsrc [chemsrc.com]

- 4. This compound | C10H7NO2 | CID 66582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. repository.uncw.edu [repository.uncw.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

- 11. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 12. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 13. repository.up.ac.za [repository.up.ac.za]

- 14. PhotochemCAD | 8-Quinoline carboxylic acid [photochemcad.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 8-Quinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 8-quinolinecarboxylic acid. This document outlines the expected spectral data, a comprehensive experimental protocol for spectrum acquisition, and a visualization of the proton relationships within the molecule.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.9 - 9.1 | Doublet of doublets (dd) | J(H2, H3) ≈ 4.5, J(H2, H4) ≈ 1.8 |

| H-3 | 7.5 - 7.7 | Doublet of doublets (dd) | J(H3, H2) ≈ 4.5, J(H3, H4) ≈ 8.5 |

| H-4 | 8.2 - 8.4 | Doublet of doublets (dd) | J(H4, H3) ≈ 8.5, J(H4, H2) ≈ 1.8 |

| H-5 | 7.9 - 8.1 | Doublet (d) | J(H5, H6) ≈ 8.0 |

| H-6 | 7.6 - 7.8 | Triplet (t) | J(H6, H5) ≈ 8.0, J(H6, H7) ≈ 7.5 |

| H-7 | 8.0 - 8.2 | Doublet (d) | J(H7, H6) ≈ 7.5 |

| COOH | 12.0 - 14.0 | Broad Singlet (br s) | - |

Disclaimer: The data presented in this table is predicted based on the analysis of analogous compounds and fundamental NMR principles. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section details a standard methodology for acquiring a high-resolution ¹H NMR spectrum of a solid organic compound like this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the carboxylic acid proton. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Insert the NMR tube into the spectrometer. The instrument should be tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

-

Number of Scans (ns): 8-16 scans are usually adequate for a sample of this concentration. More scans can be acquired to improve the signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of approximately 16 ppm is generally sufficient to cover the expected chemical shift range.

-

-

Data Acquisition: Initiate the data acquisition.

2.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) or the internal standard (TMS at 0.00 ppm).

-

Integration: The relative areas under each peak are integrated to determine the proton ratios.

-

Peak Picking and Analysis: The chemical shift, multiplicity, and coupling constants for each signal are determined.

Visualization of Proton Environments

The following diagrams illustrate the structure of this compound and the logical workflow for its ¹H NMR analysis.

Caption: Coupling relationships between protons in this compound.

Caption: Experimental workflow for ¹H NMR analysis.

An In-Depth Technical Guide to the FTIR Analysis of 8-Quinolinecarboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the analysis of 8-quinolinecarboxylic acid and its diverse derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science, making a thorough understanding of their structural characterization essential. This document outlines key vibrational frequencies, detailed experimental protocols, and the influence of structural modifications on the infrared spectra.

Introduction to the FTIR Spectroscopy of this compound

FTIR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which reveals the vibrational modes of the functional groups present. For this compound, the spectrum is dominated by features arising from the quinoline ring system and the carboxylic acid moiety.

The key vibrational modes to consider in the analysis of this compound and its derivatives include:

-

O-H stretching of the carboxylic acid group, which typically appears as a very broad band.

-

C=O stretching of the carboxylic acid, a strong and sharp absorption.

-

C-O stretching and O-H bending of the carboxylic acid.

-

C=N and C=C stretching vibrations within the quinoline ring.

-

C-H stretching and bending modes of the aromatic quinoline ring.

-

Substituent-specific vibrations for various derivatives.

Understanding the characteristic absorption frequencies of these groups allows for the confirmation of molecular identity, assessment of purity, and elucidation of structural changes upon derivatization.

Experimental Protocols

Accurate and reproducible FTIR analysis relies on meticulous sample preparation and data acquisition. Below are detailed protocols for the analysis of solid samples, such as this compound and its derivatives.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a popular technique for solid samples as it requires minimal sample preparation.

Instrumentation:

-

FTIR spectrometer equipped with a diamond or germanium ATR accessory.

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Acquire a background spectrum with no sample on the crystal. This will account for the absorbance of the surrounding atmosphere (e.g., CO2 and water vapor) and the instrument itself.

-

-

Sample Analysis:

-

Place a small amount of the powdered solid sample (typically 1-2 mg) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement involves the co-addition of 16 to 64 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other spectral processing as required.

-

KBr Pellet Transmission Method

This traditional method involves dispersing the solid sample in a potassium bromide (KBr) matrix.

Materials:

-

FTIR-grade KBr powder (dried in an oven to remove moisture).

-

Agate mortar and pestle.

-

Pellet press.

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder.

-

Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to the pellet die of the press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Tabulated FTIR Data

The following tables summarize the characteristic vibrational frequencies for this compound and the expected shifts upon derivatization.

Table 1: Characteristic FTIR Vibrational Frequencies of this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H stretch (carboxylic acid dimer) | 3300 - 2500 | Strong, Broad | Often overlaps with C-H stretching bands. The broadness is due to hydrogen bonding.[1][2][3][4] |

| C-H stretch (aromatic) | 3100 - 3000 | Medium | Characteristic of the C-H bonds on the quinoline ring. |

| C=O stretch (carboxylic acid) | 1710 - 1680 | Strong | The position is influenced by hydrogen bonding. For a dimeric structure, the peak is typically lower than for a monomer.[1][2][3][4] |

| C=N and C=C stretch (quinoline ring) | 1620 - 1450 | Medium-Strong | A series of bands representing the vibrations of the aromatic system. |

| O-H bend (in-plane) | 1440 - 1395 | Medium | Coupled with C-O stretching. |

| C-O stretch (carboxylic acid) | 1320 - 1210 | Strong | Coupled with O-H bending. |

| C-H bend (out-of-plane, aromatic) | 900 - 675 | Medium-Strong | The pattern of these bands can provide information about the substitution pattern on the quinoline ring. |

| O-H bend (out-of-plane) | 950 - 910 | Medium, Broad |

Table 2: Expected Shifts in Vibrational Frequencies for Derivatives of this compound

| Derivative Type | Functional Group | Expected Frequency Shift (cm⁻¹) and Rationale |

| Esterification | C=O (ester) | Shift to higher frequency (1750-1735 cm⁻¹) . The replacement of the acidic proton with an alkyl or aryl group disrupts the hydrogen bonding, leading to an increase in the C=O bond order. |

| O-H stretch | Disappearance of the broad O-H band . | |

| Amide Formation | C=O (amide) | Shift to lower frequency (1680-1630 cm⁻¹) . The resonance effect of the nitrogen lone pair decreases the double bond character of the carbonyl group. |

| O-H stretch | Disappearance of the broad O-H band . Appearance of N-H stretching bands (around 3500-3100 cm⁻¹). | |

| Metal Complexation (Carboxylate) | C=O (carboxylate) | Disappearance of the C=O stretch . Appearance of asymmetric (νas) and symmetric (νs) stretching bands of the COO⁻ group, typically around 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively. The separation between νas and νs can indicate the coordination mode. |

| O-H stretch | Disappearance of the broad O-H band . | |

| Ring Substitution (Electron-Withdrawing) | C=O (acid) | Shift to higher frequency . Electron-withdrawing groups on the quinoline ring can increase the double bond character of the carbonyl group through inductive effects. |

| Ring Substitution (Electron-Donating) | C=O (acid) | Shift to lower frequency . Electron-donating groups can decrease the C=O double bond character through resonance. |

Visualizations

The following diagrams illustrate the experimental workflow for FTIR analysis and the logical relationships of spectral shifts.

Caption: Experimental workflow for ATR-FTIR analysis of a solid sample.

Caption: Logical relationship of C=O vibrational frequency shifts in 8-QCA derivatives.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound and its derivatives. By understanding the fundamental vibrational frequencies and the influence of chemical modifications, researchers can confidently identify compounds, monitor reactions, and ensure the quality of their materials. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and professionals working with this important class of molecules.

References

The Elusive Crystal Structure of 8-Quinolinecarboxylic Acid: A Technical Overview

For Immediate Release

Introduction

8-Quinolinecarboxylic acid is a heterocyclic compound of interest in the synthesis of novel therapeutic agents and functional materials. Its molecular structure suggests a capacity for versatile coordination with metal ions and participation in various intermolecular interactions, making the determination of its crystal structure crucial for understanding its solid-state properties and for rational drug design.

Current Status of Crystallographic Data

A search of the Cambridge Crystallographic Data Centre (CCDC) database indicates the deposition of crystallographic data for this compound under the reference number CCDC 2047783 . This deposition is associated with the publication "Inverted metal–organic frameworks: isoreticular decoration with organic anions using principles of supramolecular chemistry" by Mertzenich, C. L., et al., published in the Journal of Coordination Chemistry in 2021.

However, the full crystallographic information file (CIF), which contains the precise atomic coordinates, unit cell dimensions, space group, and other quantitative structural data, is not publicly available without a subscription to the CCDC database. Efforts to locate this information in open-access crystallographic databases have been unsuccessful. Consequently, a detailed summary table of its quantitative crystallographic data cannot be provided at this time.

General Experimental Protocol for Crystal Structure Determination

While the specific experimental details for this compound are not accessible, a general methodology for the single-crystal X-ray diffraction (SCXRD) analysis of a small organic molecule like this compound would typically involve the following steps. This protocol is a composite of standard laboratory practices.

Synthesis and Purification

This compound can be synthesized through various established organic chemistry routes. Following synthesis, the compound must be purified to a high degree to facilitate the growth of single crystals. Common purification techniques include:

-

Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form crystals.

-

Sublimation: Purifying the compound by heating it under vacuum, causing it to transition directly from a solid to a gas, and then condensing the vapor back into a solid on a cold surface.

-

Chromatography: Using column chromatography to separate the desired compound from impurities.

Single Crystal Growth

Obtaining high-quality single crystals is a critical and often challenging step. Several methods can be employed:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of single crystals.

-

Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the volatile solvent diffuses into the solution, causing the compound to crystallize.

X-ray Data Collection

A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms.

The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations. At each orientation, the crystal is irradiated with X-rays, and the diffraction pattern is recorded.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The intensities of the diffracted X-ray beams are used to calculate the structure factors.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible agreement between the calculated and observed structure factors.

Logical Workflow for Crystal Structure Determination

The logical progression of experiments for determining the crystal structure of a compound like this compound is illustrated in the following workflow diagram.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 8-Quinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolinecarboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a carboxylic acid group at the 8th position. As a key structural motif and intermediate in medicinal chemistry and materials science, its unambiguous identification and characterization are paramount. Mass spectrometry (MS) serves as a powerful analytical tool for this purpose, providing detailed information about the molecule's mass and structure through controlled fragmentation. This guide details the characteristic fragmentation patterns of this compound under various ionization conditions, presents quantitative data for key fragments, and outlines a typical experimental protocol for its analysis.

Mass Spectrometric Behavior and Fragmentation Pathways

The fragmentation of this compound is highly dependent on the ionization technique employed, primarily Electron Ionization (EI) for GC-MS applications and Electrospray Ionization (ESI) for LC-MS applications.

Electron Ionization (EI-MS)

Under the high-energy conditions of Electron Ionization, this compound (molar mass: 173.17 g/mol ) undergoes distinct fragmentation events.[1] The molecular ion ([M]•+) is observed at m/z 173. The primary fragmentation pathway involves the loss of the carboxylic acid group and subsequent fragmentation of the quinoline ring.

The fragmentation cascade typically proceeds as follows:

-

Loss of Carbon Dioxide: The most prominent initial fragmentation is the neutral loss of carbon dioxide (CO₂, 44 Da) from the molecular ion, resulting in a major fragment ion at m/z 129 .[2] This ion represents the quinoline radical cation.

-

Loss of the Carboxyl Radical: A competing, though often less favorable, pathway is the loss of the entire carboxyl radical (•COOH, 45 Da), leading to a fragment at m/z 128 .[3][4]

-

Quinoline Ring Fragmentation: The fragment at m/z 129 can undergo further decomposition characteristic of the quinoline ring system. This involves the expulsion of hydrogen cyanide (HCN, 27 Da), yielding a significant fragment ion at m/z 102 .[3]

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In positive-ion ESI, this compound is readily protonated to form the precursor ion [M+H]⁺ at m/z 174 . Collision-Induced Dissociation (CID) of this ion in a tandem mass spectrometer reveals a fragmentation pattern that differs from EI due to the lower energy and different charge state. While direct experimental ESI-MS/MS data for the 8-isomer is not widely published, the fragmentation of its isomer, quinoline-2-carboxylic acid, provides a strong predictive model.[3]

The proposed fragmentation for the protonated molecule involves:

-

Loss of Water: A primary fragmentation pathway is the loss of a water molecule (H₂O, 18 Da), leading to a product ion at m/z 156 .[3]

-

Loss of Carbon Monoxide: Concurrently, the loss of carbon monoxide (CO, 28 Da) can occur, producing a product ion at m/z 146 .[3]

-

Sequential Losses: A fragment resulting from the sequential loss of both water and carbon monoxide is often observed at m/z 128 .[3]

Quantitative Data Summary

The following table summarizes the key fragment ions observed for this compound, primarily derived from GC-MS (EI) data.

| m/z | Proposed Ion Assignment | Description of Neutral Loss | Ionization Mode |

| 173 | [C₁₀H₇NO₂]•+ | Molecular Ion ([M]•+) | EI |

| 129 | [C₉H₇N]•+ | Loss of Carbon Dioxide (CO₂) | EI |

| 128 | [C₉H₇N]⁺ | Loss of Carboxyl Radical (•COOH) | EI |

| 102 | [C₈H₆]•+ | Loss of HCN from m/z 129 | EI |

Data sourced from NIST GC-MS library via PubChem.[2]

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for this compound under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation Pathway

Caption: Proposed EI-MS fragmentation pathway for this compound.

Proposed ESI-MS/MS Fragmentation Pathway

References

physical and chemical properties of 8-quinolinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 8-quinolinecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The information is presented to support research and development activities, with a focus on quantitative data, experimental reproducibility, and an understanding of its chemical behavior.

Core Properties of this compound

This compound (8-QCA) is an aromatic organic compound with the chemical formula C₁₀H₇NO₂. It consists of a quinoline bicyclic structure substituted with a carboxylic acid group at the 8-position. This arrangement imparts specific chemical characteristics, including its acidic nature and its ability to act as a bidentate ligand in coordination chemistry.

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Citations |

| IUPAC Name | Quinoline-8-carboxylic acid | [1] |

| CAS Number | 86-59-9 | [1] |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molar Mass | 173.17 g/mol | [1] |

| Appearance | Light brown crystalline powder | |

| Melting Point | 183-185 °C (lit.) | |

| Boiling Point | ~303.81 °C to 386.5 °C (estimates vary) | |

| Density | ~1.24 to 1.3 g/cm³ (rough estimates) | |

| pKa | 1.82 (at 25 °C) | |

| Water Solubility | Insoluble | |

| Solubility | Soluble in organic solvents like DMSO |

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The following table outlines the expected characteristic signals in common spectroscopic techniques.

| Spectroscopy | Characteristic Signals |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline ring system and a characteristic downfield signal for the carboxylic acid proton (often >10 ppm, broad), which is solvent and concentration-dependent. |

| ¹³C NMR | Resonances for the ten carbon atoms, including a signal for the carboxyl carbon typically in the 165-185 ppm range. Aromatic carbons appear in the ~115-150 ppm region. |

| IR Spectroscopy | A very broad O-H stretching band from ~2500-3300 cm⁻¹. A strong C=O stretching band around 1680-1710 cm⁻¹ (lower frequency due to conjugation with the aromatic ring). C-O stretching and O-H bending peaks are also present in the fingerprint region.[2][3][4] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to its molar mass (173.17 m/z). |

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section details generalized, standard protocols for the synthesis of this compound and the determination of its key physical properties.

A common laboratory-scale synthesis involves the oxidation of 8-methylquinoline. The following workflow outlines the key steps in this process.

Methodology:

-

Oxidation: 8-Methylquinoline is dissolved in a suitable solvent (e.g., aqueous pyridine). An oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise. The mixture is heated under reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct.

-

Precipitation: The filtrate is cooled and then acidified with a mineral acid (e.g., HCl). This protonates the carboxylate, causing the less soluble this compound to precipitate out of the solution.

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final product.

-

Melting Point: The melting point is determined using the capillary method.[5] A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube.[5] The tube is placed in a calibrated melting point apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min). The temperature range from the first appearance of liquid (initial melting point) to the complete liquefaction of the sample (final melting point) is recorded.[6] A sharp melting range (0.5-1.0°C) is indicative of high purity.[7]

-

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration.[8] A precisely weighed sample of this compound is dissolved in a suitable solvent (often an aqueous-organic mixture due to its low water solubility).[9] The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored with a calibrated pH meter.[8] The pKa is the pH at the half-equivalence point of the titration curve.[8]

-

Spectroscopic Analysis:

-

NMR Spectroscopy: For ¹H and ¹³C NMR, 5-25 mg of the sample is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10] The solution must be filtered into the NMR tube to remove any particulate matter, which can degrade spectral quality.[11] An internal standard like tetramethylsilane (TMS) is used for chemical shift referencing.

-

IR Spectroscopy: For solid samples, an IR spectrum can be obtained by preparing a KBr pellet or as a mull (e.g., with Nujol).[8] In the KBr method, a small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. For the mull method, the sample is ground with a drop of mulling agent to form a paste, which is then spread between two salt plates (e.g., NaCl).[8]

-

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by its carboxylic acid group and the nitrogen atom of the quinoline ring. This structure allows it to participate in a variety of reactions, making it a valuable building block in synthesis.